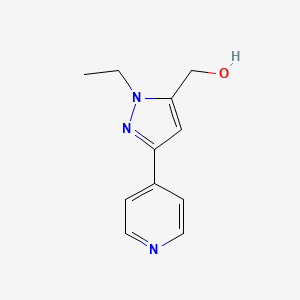

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Overview

Description

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, or 1-EPP, is an organic compound with a molecular weight of 228.32 g/mol, a melting point of 109-111°C, and a boiling point of 315-316°C. It is a colorless solid with a faint odor and is soluble in polar solvents such as ethanol, methanol, and chloroform. 1-EPP is a pyridylpyrazolium derivative, a type of heterocyclic compound that is used in a variety of scientific applications.

Scientific Research Applications

Antiviral Research

This compound shows promise in antiviral research due to the biological activity of its indole derivatives. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The pyrazole moiety, in particular, can be modified to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs.

Anti-inflammatory Applications

The indole scaffold is known for its anti-inflammatory properties. By incorporating the pyrazolylmethanol structure, researchers can explore its efficacy in reducing inflammation, which could be beneficial in treating conditions like arthritis or asthma .

Anticancer Therapeutics

Indole derivatives are also explored for their anticancer activities. The unique structure of “(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol” could be utilized in designing molecules that target specific cancer cell lines, providing a pathway for novel oncology treatments .

Antimicrobial and Antitubercular Agents

The compound’s framework could be leveraged to develop new antimicrobial and antitubercular agents. Its ability to bind with various receptors may help in creating more effective treatments against resistant strains of bacteria and tuberculosis .

Antidiabetic Drug Development

Research into indole derivatives has shown potential in antidiabetic drug development. The pyrazolylmethanol group could play a key role in the synthesis of new compounds that regulate blood sugar levels .

Antimalarial Activity

The structural complexity of this compound provides a valuable base for synthesizing new antimalarial agents. Its potential to disrupt the life cycle of malaria parasites makes it a candidate for further investigation in this field .

Neuropharmacology

Given the importance of indole structures in neuroactive compounds, this compound could be pivotal in developing new neuropharmacological agents, possibly addressing neurological disorders such as Alzheimer’s or Parkinson’s disease .

Agricultural Chemistry

Indole derivatives like indole-3-acetic acid play a significant role as plant hormones. Analogous compounds derived from “(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol” could be synthesized to regulate plant growth and development, offering applications in agricultural chemistry .

properties

IUPAC Name |

(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPVWQFTBBXJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481619.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481620.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481621.png)

![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481624.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481625.png)

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481626.png)

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481629.png)

![7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481630.png)

![(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481633.png)

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481636.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481638.png)

![(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481639.png)

![7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481641.png)

![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481642.png)